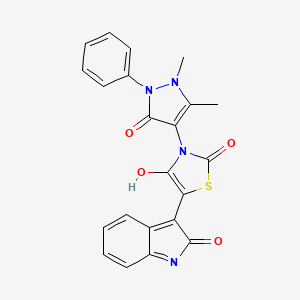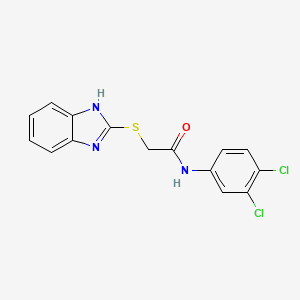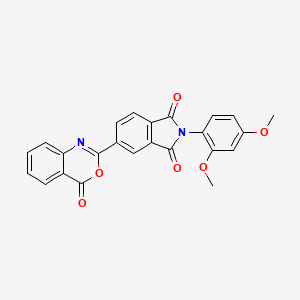![molecular formula C20H13N3O5 B3739233 5-(4-NITROPHENOXY)-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3739233.png)
5-(4-NITROPHENOXY)-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Übersicht
Beschreibung
5-(4-Nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a nitrophenoxy group, a pyridinylmethyl group, and an isoindole-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinylmethyl Group: This step often involves the use of pyridine derivatives and suitable alkylating agents.
Attachment of the Nitrophenoxy Group: This can be done via nucleophilic substitution reactions, where a nitrophenol derivative reacts with the isoindole-dione intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitrophenoxy group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 5-(4-nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenoxy and pyridinylmethyl groups can interact with the active sites of these targets.
Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or luminescent properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Nitrophenoxy)-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure but lacks the pyridinylmethyl group.
5-(4-Aminophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure but has an amino group instead of a nitro group.
Uniqueness
5-(4-Nitrophenoxy)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the nitrophenoxy and pyridinylmethyl groups, which confer specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
IUPAC Name |
5-(4-nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-19-17-8-7-16(28-15-5-3-14(4-6-15)23(26)27)10-18(17)20(25)22(19)12-13-2-1-9-21-11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABIMBYTIWUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione](/img/structure/B3739157.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3739161.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide](/img/structure/B3739171.png)
![benzyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3739173.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3739180.png)
![(2E)-2-cyano-3-{1-[2-oxo-2-(phenylamino)ethyl]-1H-indol-3-yl}-N-phenylprop-2-enamide](/img/structure/B3739183.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B3739190.png)

![N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3739197.png)
![ethyl 4-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3739209.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B3739225.png)

![N'~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE](/img/structure/B3739248.png)
